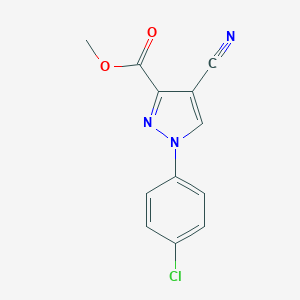![molecular formula C26H20N4O3S2 B283098 Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate, also known as ETPTC, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of thiadiazole derivatives and has gained attention due to its potential therapeutic applications.
作用机制
The exact mechanism of action of Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been shown to possess significant anti-oxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has shown significant therapeutic potential in various preclinical studies. However, there are also some limitations to its use in lab experiments. It is a synthetic compound and may not accurately reflect the activity of natural compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the research on Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate. It has shown significant potential in the treatment of neurodegenerative diseases and further studies are needed to fully understand its neuroprotective properties. It also has potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to optimize its therapeutic potential and to develop more effective derivatives. Additionally, studies are needed to evaluate its safety and toxicity profiles.
合成方法
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazine carboxylate. This is followed by the reaction of ethyl hydrazine carboxylate with thiosemicarbazide to form 5-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. The final step involves the reaction of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid ethyl ester with 2-phenyl-3-(phenylimino)thiazolidin-4-one to form Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate.
科学研究应用
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C26H20N4O3S2 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
ethyl (5E)-5-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)-4-phenyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C26H20N4O3S2/c1-2-33-25(32)22-28-30(20-16-10-5-11-17-20)24(35-22)21-23(31)29(19-14-8-4-9-15-19)26(34-21)27-18-12-6-3-7-13-18/h3-17H,2H2,1H3/b24-21+,27-26? |
InChI 键 |
VOZJDNSORRPDCP-VVXBCFSBSA-N |
手性 SMILES |
CCOC(=O)C1=NN(/C(=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)/S1)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=NN(C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
规范 SMILES |
CCOC(=O)C1=NN(C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)